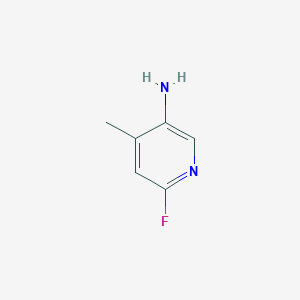

6-フルオロ-4-メチルピリジン-3-アミン

説明

6-Fluoro-4-methylpyridin-3-amine is a heterocyclic organic compound with the molecular formula C6H7FN2 It is a derivative of pyridine, where the pyridine ring is substituted with a fluorine atom at the 6th position and a methyl group at the 4th position

科学的研究の応用

6-Fluoro-4-methylpyridin-3-amine has several scientific research applications, including:

Antibacterial Agents: Research has shown that analogues of this compound exhibit significant antibacterial properties, potentially surpassing some existing antibiotics.

Antitumor Agents: Certain derivatives have demonstrated moderate cytotoxic activity, indicating potential as antitumor agents.

Chemical Synthesis: The compound is used in the synthesis of various chemical entities, including cognition enhancer drug candidates.

Organic Chemistry Research: It plays a role in the synthesis of complex molecules, such as ligands for metal-organic frameworks and catalysts.

作用機序

Target of Action

Similar compounds such as 4-aminopyridine (4ap) are known to target potassium (k+) channels . These channels play a crucial role in maintaining the resting membrane potential and repolarizing the membrane during action potentials.

Mode of Action

For instance, 4-aminopyridine binds to exposed K+ channels in demyelinated axons, reducing the leakage of intracellular K+ and enhancing impulse conduction .

Biochemical Pathways

Based on the mode of action of similar compounds, it can be inferred that the compound may affect the pathways involving potassium ion channels .

Result of Action

Based on the mode of action of similar compounds, it can be inferred that the compound may enhance impulse conduction by reducing the leakage of intracellular k+ .

生化学分析

Cellular Effects

6-Fluoro-4-methylpyridin-3-amine is a novel K+ channel blocker with potential application in PET . It has comparable potency to 4-aminopyridine (4AP) and the PET tracer 3-fluoro-4-aminopyridine . 4AP is used clinically to improve walking in people with multiple sclerosis (MS) by blocking potassium (K+) channels in demyelinated axons, which reduces the leakage of intracellular K+ and enhances impulse conduction .

Molecular Mechanism

The mechanism of action of 6-Fluoro-4-methylpyridin-3-amine involves binding to voltage-gated K+ (Kv) channels exposed due to demyelination, reducing the aberrant efflux of K+ ions and enhancing axonal conduction . This is similar to the mechanism of action of 4AP .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 6-Fluoro-4-methylpyridin-3-amine typically involves the fluorination of pyridine derivatives. One common method is the nucleophilic aromatic substitution reaction, where a suitable leaving group on the pyridine ring is replaced by a fluorine atom. For example, 3,5-dichloro-2,4,6-trifluoropyridine can be treated with sodium methoxide to yield the desired fluorinated product .

Industrial Production Methods

Industrial production of 6-Fluoro-4-methylpyridin-3-amine may involve large-scale nucleophilic substitution reactions using fluorinating agents such as potassium fluoride or cesium fluoride. The reaction conditions are optimized to achieve high yields and purity, often involving the use of solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) and elevated temperatures .

化学反応の分析

Types of Reactions

6-Fluoro-4-methylpyridin-3-amine undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert it into different amine derivatives.

Substitution: It can participate in nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce various substituted pyridine derivatives .

類似化合物との比較

Similar Compounds

4-Aminopyridine (4AP): Known for its ability to block potassium channels and improve neurological functions in conditions like multiple sclerosis[][4].

3-Fluoro-4-aminopyridine:

Uniqueness

6-Fluoro-4-methylpyridin-3-amine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. Its fluorine substitution at the 6th position enhances its stability and reactivity compared to other pyridine derivatives[4][4].

生物活性

6-Fluoro-4-methylpyridin-3-amine (CAS Number: 954236-33-0) is a pyridine derivative characterized by a fluorine atom at the 6-position and a methyl group at the 4-position of the pyridine ring. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in pharmacological applications. The following sections detail its biological activity, mechanisms of action, and comparative analysis with similar compounds.

- Molecular Formula : CHFN

- Molecular Weight : Approximately 126.13 g/mol

- Structural Features : A six-membered aromatic heterocyclic ring with nitrogen atoms at positions 2 and 3.

Biological Activity

Research indicates that 6-Fluoro-4-methylpyridin-3-amine exhibits several biological activities relevant to pharmacology:

- Ion Channel Interaction : Similar to other pyridine derivatives, this compound may interact with ion channels, particularly potassium channels, suggesting potential roles as blockers or modulators. This interaction is crucial for various physiological processes and could lead to therapeutic applications in conditions like arrhythmias and hypertension.

- Antimicrobial Properties : Preliminary studies suggest that derivatives of pyridine, including 6-Fluoro-4-methylpyridin-3-amine, may exhibit antimicrobial activity. This includes potential efficacy against Gram-positive bacteria, which is critical in addressing antibiotic resistance issues .

- Anti-inflammatory Potential : The compound's structural characteristics may allow it to modulate inflammatory pathways, particularly through inhibition of the p38 MAPK pathway, which is involved in various inflammatory responses. Such modulation could be beneficial in treating inflammatory diseases .

The precise mechanisms by which 6-Fluoro-4-methylpyridin-3-amine exerts its biological effects are still under investigation. However, several hypotheses include:

- Inhibition of Protein Kinases : Similar compounds have been shown to inhibit protein kinases involved in inflammatory responses. It is hypothesized that 6-Fluoro-4-methylpyridin-3-amine may share this inhibitory action, potentially affecting cytokine production and signaling pathways .

- Bactericidal Action : The compound may inhibit protein synthesis or nucleic acid production in bacteria, leading to its antimicrobial effects. This mechanism is common among many small molecules targeting bacterial infections .

Comparative Analysis with Similar Compounds

To better understand the uniqueness of 6-Fluoro-4-methylpyridin-3-amine, a comparison with structurally similar compounds is useful:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 3-Amino-6-fluoropyridine | Amino group at position 3 | Exhibits strong interaction with potassium channels |

| 5-Methyl-3-fluoropyridin-4-amine | Methyl group at position 5 | Demonstrated activity as a potassium channel blocker |

| 4-Aminopyridine | Amino group at position 4 | Known for its use in treating neuromuscular disorders |

The positioning of substituents in 6-Fluoro-4-methylpyridin-3-amine influences its binding affinity and biological activity compared to these similar compounds.

Case Studies and Research Findings

Recent studies have begun to elucidate the biological activities of this compound:

- Antimicrobial Activity Study : A study demonstrated that derivatives similar to 6-Fluoro-4-methylpyridin-3-amine exhibited significant antimicrobial activity against Staphylococcus aureus and Enterococcus faecalis with minimum inhibitory concentrations (MICs) ranging from 15.625 μM to over 125 μM .

- Inflammatory Response Modulation : Research focusing on the p38 MAPK pathway indicated that compounds with similar structures could significantly reduce pro-inflammatory cytokine production in vitro, suggesting that 6-Fluoro-4-methylpyridin-3-amine might have comparable effects .

特性

IUPAC Name |

6-fluoro-4-methylpyridin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7FN2/c1-4-2-6(7)9-3-5(4)8/h2-3H,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZGRTGMOAWUAAA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC=C1N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00650504 | |

| Record name | 6-Fluoro-4-methylpyridin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00650504 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

954236-33-0 | |

| Record name | 6-Fluoro-4-methylpyridin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00650504 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-AMINO-6-FLUORO-4-METHYLPYRIDINE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。